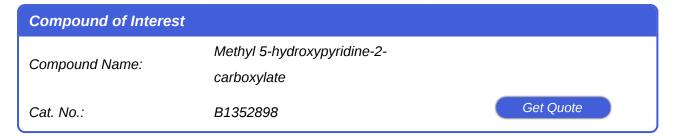


Toxicological Profile of Methyl 5hydroxypyridine-2-carboxylate: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of **Methyl 5-hydroxypyridine-2-carboxylate**. The data is limited, and this paper should be considered a preliminary overview to guide further research. Significant data gaps exist, particularly concerning in vivo toxicity, genotoxicity, carcinogenicity, and reproductive toxicity.

Chemical and Physical Properties

Methyl 5-hydroxypyridine-2-carboxylate is a phenolic acid that has been identified in the stems of Mahonia fortunei.[1][2][3][4] Its fundamental properties are summarized below.



Property	Value	Source	
CAS Number	30766-12-2	[5][6]	
Molecular Formula	C ₇ H ₇ NO ₃ [5][7]		
Molecular Weight	153.14 g/mol	[5][7]	
IUPAC Name	methyl 5-hydroxy-2- pyridinecarboxylate	[8]	
Synonyms	Methyl 5-hydroxypicolinate, 5- Hydroxy-2- [6] (methoxycarbonyl)pyridine		
Physical Form	White to Yellow Solid or Liquid; Pale yellow solid [6][8]		
Purity	97% [5][8]		
Solubility	DMSO: 50 mg/mL (326.50 mM; requires sonication)	[4]	
InChI Key	YYAYXDDHGPXWTA- UHFFFAOYSA-N	[7][8]	

Hazard Identification

The GHS hazard classification for **Methyl 5-hydroxypyridine-2-carboxylate** is not definitively established, with conflicting reports submitted to the ECHA C&L Inventory.[7] One report indicates the following potential hazards:

- H315: Causes skin irritation[7]
- H319: Causes serious eye irritation[7]
- H335: May cause respiratory irritation[7]

However, another report states that the chemical does not meet GHS hazard criteria.[7] This discrepancy highlights the need for further standardized testing. A safety data sheet for the



related compound 2-Hydroxy-5-methylpyridine indicates it is harmful if swallowed and causes skin and eye irritation.[9]

In Vitro Toxicology

Limited in vitro toxicological data is available for **Methyl 5-hydroxypyridine-2-carboxylate**. One study investigated its effect on nitric oxide (NO) production and cytotoxicity in cell lines.

Assay	Cell Line	Endpoint	Result
Nitric Oxide Inhibition	RAW264.7 (murine macrophage)	IC50	115.67 μΜ
Nitric Oxide Inhibition	BV2 (murine microglia)	IC50	118.80 μΜ
Cytotoxicity	Not specified	Cytotoxic effect	No cytotoxic effect observed at concentrations up to 200 μM

Source: MedchemExpress, Lifeasible[1][4]

These findings suggest that **Methyl 5-hydroxypyridine-2-carboxylate** has anti-inflammatory properties by inhibiting NO production, without causing immediate cell death at the tested concentrations.[1][4]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **Methyl 5-hydroxypyridine-2-carboxylate** are not publicly available. Below is a representative protocol for an in vitro nitric oxide inhibition assay, based on standard laboratory practices.

Hypothetical Protocol: In Vitro Nitric Oxide Inhibition Assay

• Cell Culture:



- RAW264.7 or BV2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
- Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

Compound Treatment:

- Methyl 5-hydroxypyridine-2-carboxylate is dissolved in DMSO to create a stock solution.
- \circ Serial dilutions are prepared in culture medium to achieve final concentrations ranging from 6.25 μM to 200 μM .
- The culture medium is replaced with the compound-containing medium.

• Inflammatory Stimulation:

- Lipopolysaccharide (LPS) is added to each well (except for the negative control) at a final concentration of 1 μg/mL to induce NO production.
- Cells are incubated for 24 hours.
- Nitrite Quantification (Griess Assay):
 - After incubation, 50 μL of the cell culture supernatant is transferred to a new 96-well plate.
 - 50 μL of Griess Reagent A (sulfanilamide solution) is added to each well and incubated for
 10 minutes at room temperature, protected from light.
 - 50 μL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) is added and incubated for another 10 minutes.
 - The absorbance is measured at 540 nm using a microplate reader.
 - A standard curve is generated using known concentrations of sodium nitrite.



• Data Analysis:

- The concentration of nitrite in each sample is determined from the standard curve.
- The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Data Gaps and Future Directions

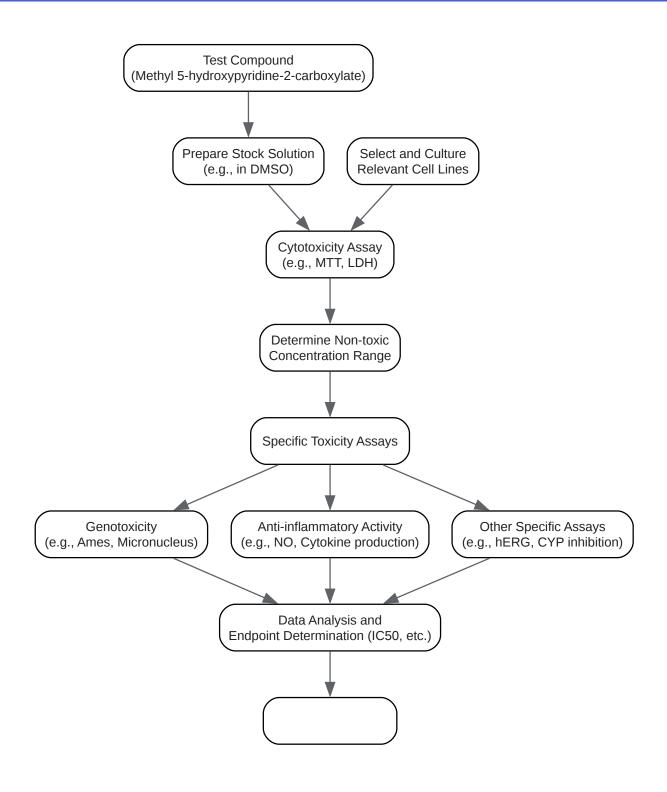
The current toxicological profile of **Methyl 5-hydroxypyridine-2-carboxylate** is incomplete. To enable a comprehensive risk assessment for its use in research and drug development, the following studies are essential:

- In Vivo Acute Toxicity: Determination of LD₅₀ values through oral, dermal, and inhalation routes.
- Genotoxicity: Ames test, in vitro and in vivo micronucleus assays, and chromosomal aberration tests to assess mutagenic and clastogenic potential.
- Carcinogenicity: Long-term animal studies to evaluate tumor formation potential.
- Reproductive and Developmental Toxicity: Assessment of effects on fertility, embryonic development, and offspring.
- Mechanism of Action: Further investigation into the signaling pathways involved in its antiinflammatory effects and potential off-target toxicities.

Visualizations General In Vitro Toxicology Workflow

The following diagram illustrates a general workflow for the initial in vitro toxicological screening of a compound like **Methyl 5-hydroxypyridine-2-carboxylate**.





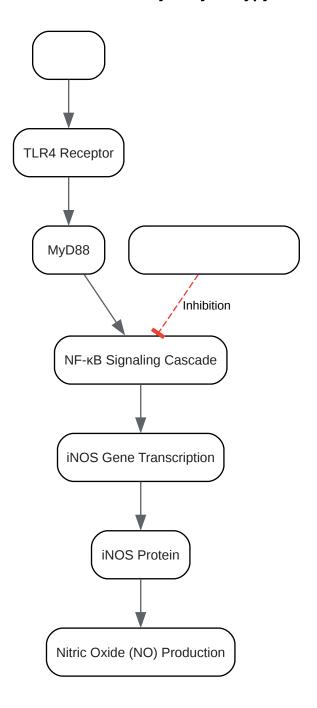
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Caption: General workflow for in vitro toxicological assessment.

Hypothetical Signaling Pathway for NO Inhibition



This diagram illustrates a simplified, hypothetical signaling pathway for the inhibition of nitric oxide production, a known in vitro effect of **Methyl 5-hydroxypyridine-2-carboxylate**.



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Caption: Hypothetical inhibition of the NF-kB pathway leading to reduced NO production.



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